4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride
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Overview
Description
4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride is a compound that features both imidazole and oxazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole derivatives with oxazole precursors in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Known for its role in biological systems and as a precursor in drug synthesis.
Oxazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzimidazole: Exhibits significant biological activities, including antiviral and anticancer properties.
Uniqueness
4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole is unique due to its combined imidazole and oxazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c1-7-10-8(5-12-7)4-11-3-2-9-6-11;;/h2-3,5-6H,4H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJFOHMZHKYAHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2C=CN=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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